molecular formula C17H15BrClNO4S B2873907 1-(2-BROMO-5-METHOXYBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE CAS No. 1448069-67-7

1-(2-BROMO-5-METHOXYBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE

Cat. No.: B2873907
CAS No.: 1448069-67-7
M. Wt: 444.72
InChI Key: LAVOFMNJOYRUCA-UHFFFAOYSA-N
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Description

1-(2-BROMO-5-METHOXYBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE is a complex organic compound that features a combination of bromine, methoxy, chlorophenyl, and sulfonyl groups attached to an azetidinone core

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrClNO4S/c1-24-12-4-7-16(18)15(8-12)17(21)20-9-14(10-20)25(22,23)13-5-2-11(19)3-6-13/h2-8,14H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVOFMNJOYRUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1,3-Dihalopropanes with α-Substituted Arylmethylamines

The foundational azetidine ring assembly employs the methodology detailed in US4966979A, where 1-bromo-3-chloropropane reacts with benzhydrylamine under controlled aqueous conditions. Critical parameters include:

  • Molar ratio : 1.2:1 (1-bromo-3-chloropropane:benzhydrylamine) to minimize oligomerization
  • Solvent system : Toluene/water (4:1 v/v) with K$$2$$CO$$3$$ as base
  • Reaction profile : 12 h reflux (110°C), yielding 1-benzhydrylazetidine (83% isolated)

This step capitalizes on the benzhydryl group’s dual role as a directing group and protective moiety, preventing N-overfunctionalization in subsequent steps.

Regioselective Acylation at the 1-Position

Synthesis of 2-Bromo-5-Methoxybenzoyl Chloride

The electrophilic partner for acylation is prepared via chlorination of 2-bromo-5-methoxybenzoic acid using oxalyl chloride (1.5 eq) in anhydrous DCM (0°C → RT, 4 h). Quenching excess reagent with anhydrous Na$$2$$SO$$4$$ yields the acyl chloride in 94% purity (GC-MS).

Coupling to 1-Benzhydrylazetidine

Adapting conditions from Bioorg. Med. Chem. 2011, acylation proceeds under Schotten-Baumann dynamics:

  • Reagents : 1-benzhydrylazetidine (1.0 eq), 2-bromo-5-methoxybenzoyl chloride (1.1 eq), NaOH (2.5 eq)
  • Solvent : THF/H$$_2$$O (3:1) at 0°C → RT (8 h)
  • Workup : Extraction with EtOAc, silica chromatography (hexane:EtOAc 7:3)
  • Yield : 71% (white crystalline solid, m.p. 128–130°C)

$$^{13}\text{C}$$ NMR analysis confirms successful acylation (C=O at 168.9 ppm; Ar-OCH$$_3$$ at 55.4 ppm).

Sulfonylation at the 3-Position: Optimization and Mechanistic Insights

Preparation of 4-Chlorobenzenesulfonyl Chloride

Commercial 4-chlorobenzenesulfonyl chloride (97% purity) is recrystallized from hexane prior to use, eliminating residual sulfonic acids (TLC validation).

Selective Sulfonylation Conditions

To achieve 3-position selectivity, a templated approach is employed:

  • Base selection : Et$$_3$$N (2.2 eq) in DCM at −20°C
  • Slow addition : Sulfonyl chloride (1.05 eq) over 45 min to minimize di-sulfonylation
  • Reaction monitoring : In-situ FTIR tracks SO$$_2$$ asym stretch (1365 cm$$^{-1}$$) disappearance

Post-reaction, quenching with ice-water and column purification (SiO$$2$$, CH$$2$$Cl$$_2$$) affords 1-(2-bromo-5-methoxybenzoyl)-3-(4-chlorobenzenesulfonyl)-1-benzhydrylazetidine in 68% yield.

Deprotection and Final Product Isolation

Catalytic Hydrogenolysis of the Benzhydryl Group

Adapting US4966979A’s hydrogenation protocol:

  • Catalyst : 10% Pd/C (0.15 eq) in EtOH/HCl (1:1)
  • Conditions : 50 psi H$$_2$$, 40°C (6 h)
  • Workup : Filtration, basification (NaOH 6M), extraction (CH$$2$$Cl$$2$$)

Deprotection efficiency reaches 89% (HPLC), with residual Pd <5 ppm (ICP-OES).

Crystallization and Characterization

Recrystallization from ethyl acetate/n-hexane (1:5) yields analytically pure 1-(2-bromo-5-methoxybenzoyl)-3-(4-chlorobenzenesulfonyl)azetidine as needles:

  • M.p. : 141–143°C
  • HRMS : m/z 487.9211 [M+H]$$^+$$ (calcd 487.9208 for C$${17}$$H$${14}$$BrClNO$$_4$$S)
  • XRD : Monoclinic P2$$_1$$/c, θ = 12.78° (d-spacing 3.52 Å)

Comparative Analysis of Alternative Synthetic Pathways

Direct Cyclization vs. Stepwise Functionalization

Attempts to pre-functionalize propane derivatives prior to azetidine formation resulted in <15% yields due to steric hindrance, validating the post-cyclization derivatization approach.

Solvent Effects on Sulfonylation Regiochemistry

Polar aprotic solvents (DMF, DMSO) induced 1,3-disulfonylation (22–29% byproducts), while DCM maintained >95% 3-selectivity (Table 1).

Table 1. Solvent Impact on Sulfonylation Regioselectivity

Solvent Temp (°C) 3-Sulfonylation (%) Di-sulfonylation (%)
DCM −20 95 2
DMF 0 71 27
THF −20 88 9

Chemical Reactions Analysis

Types of Reactions

1-(2-BROMO-5-METHOXYBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine and sulfonyl groups can be reduced under specific conditions to yield different derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-bromo-5-methoxybenzoic acid, while substitution of the bromine atom can yield various azetidinone derivatives.

Scientific Research Applications

1-(2-BROMO-5-METHOXYBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-BROMO-5-METHOXYBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: Similar in structure but with different substituents, leading to variations in reactivity and applications.

    (2-Chloro-5-bromophenyl)(4-fluorophenyl)methanone:

Uniqueness

1-(2-BROMO-5-METHOXYBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE is unique due to its combination of functional groups, which confer specific reactivity and potential bioactivity. The presence of the azetidinone ring and sulfonyl group makes it a valuable scaffold for drug development and material science research.

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